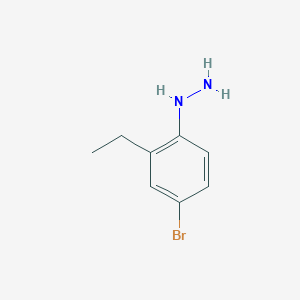

(4-Bromo-2-ethylphenyl)hydrazine

Description

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

(4-bromo-2-ethylphenyl)hydrazine |

InChI |

InChI=1S/C8H11BrN2/c1-2-6-5-7(9)3-4-8(6)11-10/h3-5,11H,2,10H2,1H3 |

InChI Key |

JWKDEJOHJDJLFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NN |

Origin of Product |

United States |

Contextual Significance of Halogenated Arylhydrazines in Synthetic Chemistry

Halogenated arylhydrazines are a class of organic compounds that play a pivotal role in modern synthetic chemistry. The presence of a halogen atom on the aromatic ring significantly influences the electronic properties and reactivity of the hydrazine (B178648) moiety. This, in turn, allows for a diverse range of chemical transformations.

These compounds are particularly valued as precursors in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. nih.gov The carbon-halogen bond can participate in various cross-coupling reactions, providing a versatile handle for introducing additional functional groups and building molecular complexity. nih.gov Furthermore, the halogen's electron-withdrawing nature can affect the regioselectivity of cyclization reactions, guiding the formation of specific isomers. youtube.com

Arylhydrazines, in general, are known to be valuable precursors for the synthesis of biologically active molecules such as indoles, pyrazoles, and indazoles. nih.gov The introduction of a halogen, such as bromine, further expands their utility, making them key components in the medicinal chemist's toolbox for drug discovery and development. researchgate.net

Historical Perspectives on the Development of Arylhydrazine Chemistry Relevant to 4 Bromo 2 Ethylphenyl Hydrazine

The story of arylhydrazines begins in 1875 with the discovery of phenylhydrazine (B124118) by the German chemist Emil Fischer. hydrazine.com This discovery was a landmark moment in organic chemistry, as it introduced a new class of reagents that would prove to be incredibly versatile. Fischer himself demonstrated the utility of phenylhydrazine in his groundbreaking work on the structure of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902. wikipedia.org

A pivotal development in arylhydrazine chemistry was the discovery of the Fischer indole (B1671886) synthesis in 1883. wikipedia.orgvedantu.combyjus.com This reaction, which uses an arylhydrazine and an aldehyde or ketone to form an indole, remains one of the most important methods for synthesizing this key heterocyclic scaffold. wikipedia.orgbyjus.com The ability to use substituted phenylhydrazines, such as (4-Bromo-2-ethylphenyl)hydrazine, allows for the creation of a vast array of substituted indoles with diverse biological activities. vedantu.com

The 20th century saw a significant expansion in the understanding and application of arylhydrazine chemistry. Methods for their synthesis were refined, often involving the diazotization of an aniline (B41778) derivative followed by a reduction step. google.comresearchbib.com The development of new catalysts and reaction conditions has further broadened the scope of reactions involving arylhydrazines, including cross-coupling reactions where the hydrazine (B178648) group itself can be displaced. nih.gov

Current Research Landscape and Future Directions for 4 Bromo 2 Ethylphenyl Hydrazine

Current research involving (4-Bromo-2-ethylphenyl)hydrazine and related halogenated arylhydrazines is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new ways to utilize these compounds in organic synthesis. This includes the development of more efficient and environmentally friendly catalytic systems for reactions such as the Fischer indole (B1671886) synthesis and cross-coupling reactions. nih.govacs.org Recent advancements have even demonstrated the generation of aryl radicals from arylhydrazines under mild conditions, opening up new avenues for arylation reactions. acs.org

Synthesis of Biologically Active Molecules: A primary driver of research in this area is the quest for new therapeutic agents. The indole scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, found in a wide range of drugs, including antimigraine agents of the triptan class. wikipedia.org The specific substitution pattern of this compound can be strategically employed to fine-tune the pharmacological properties of the resulting molecules.

Materials Science Applications: The unique electronic and structural features of molecules derived from halogenated arylhydrazines make them attractive candidates for applications in materials science. These can include organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Future research will likely focus on expanding the scope of reactions involving this compound, including the development of enantioselective transformations to produce chiral molecules with high purity. Furthermore, a deeper understanding of the reaction mechanisms will enable more precise control over the outcomes of chemical transformations.

Theoretical Frameworks Guiding Research on Substituted Hydrazine Compounds

Precursor Synthesis: 4-Bromo-2-ethylbenzenamine Hydrochloride

The key precursor for the synthesis of this compound is 4-Bromo-2-ethylbenzenamine, which is typically handled and stored as its hydrochloride salt for improved stability. nih.govsigmaaldrich.com The synthesis of this precursor starts from 2-ethylaniline (B167055) and involves the selective introduction of a bromine atom at the para-position relative to the amino group.

The synthesis of 4-Bromo-2-ethylbenzenamine hinges on the electrophilic aromatic substitution of 2-ethylaniline. The amino group (-NH₂) is a potent activating group, directing incoming electrophiles to the ortho and para positions. In the case of 2-ethylaniline, the ethyl group provides some steric hindrance at one of the ortho positions, while the electronic effects of the amino group strongly favor substitution at the vacant para position. khanacademy.org

Direct bromination of anilines with bromine water can be aggressive, often leading to polybrominated products. khanacademy.org To achieve selective mono-bromination at the desired para-position, milder brominating agents or the use of a protecting group strategy is often employed. One common approach involves the acetylation of the amine to form an acetanilide. This acetamido group is still an ortho-para director but is less activating than the free amino group, which allows for more controlled bromination. khanacademy.orgresearchgate.net After the bromination step, the acetyl group can be removed by acid or base hydrolysis to yield the desired 4-bromo-2-ethylaniline (B1273662).

Another effective method for selective bromination is the use of N-Bromosuccinimide (NBS), which provides a controlled source of electrophilic bromine.

Table 1: Reagents for Bromination of 2-Ethylaniline Derivatives

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Bromine (Br₂) in a polar solvent | Low temperature | Can lead to polybromination without a protecting group. | khanacademy.org |

| N-Bromosuccinimide (NBS) | Tetrachloromethane, 70–80°C | High selectivity for the para position. |

The synthesis of halogenated anilines is a fundamental transformation in organic chemistry, providing key intermediates for pharmaceuticals and dyes. The most direct route is electrophilic aromatic substitution on the aniline (B41778) ring. The powerful activating and ortho-para directing nature of the amino group dominates the substitution pattern.

To control the reaction and prevent undesired side products, such as over-halogenation or oxidation, several strategies are employed:

Amine Protection: As mentioned previously, converting the amine to an amide (e.g., acetanilide) moderates its activating effect. This strategy is highly effective for achieving mono-halogenation at the para-position. khanacademy.orgresearchgate.net

Control of Reaction Conditions: Carrying out the halogenation at low temperatures can help to suppress the exothermicity of the reaction and improve selectivity. researchgate.net

Choice of Halogenating Agent: Using less reactive halogenating agents, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), provides a milder and more selective reaction compared to using elemental halogens like Cl₂ or Br₂ directly.

The synthesis of 4-bromo-2-ethylaniline from 2-ethylaniline is a classic example of these principles, where the electronic properties of the amino and ethyl substituents guide the bromine to the sterically accessible and electronically enriched para-position.

Diazotization and Reduction Protocols for the Hydrazine Moiety Formation

Once the precursor 4-Bromo-2-ethylbenzenamine is obtained, it is converted to this compound. This transformation is a well-established two-step sequence involving the formation of an intermediate aryldiazonium salt, followed by its reduction.

Aromatic diazonium salts are synthesized by treating a primary aromatic amine, in this case, 4-bromo-2-ethylbenzenamine, with a source of nitrous acid (HNO₂). In practice, this is typically achieved by reacting the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid. google.comenvironmentclearance.nic.inorgsyn.org The amine is first dissolved or suspended in the cold acid, and then an aqueous solution of sodium nitrite is added slowly. The resulting diazonium salt is generally not isolated and is used immediately in the subsequent reaction due to its instability. orgsyn.org

The conditions for diazotization are critical for a successful reaction. The most important parameter is temperature, which must be kept low to prevent the decomposition of the thermally labile diazonium salt into a phenol (B47542) and nitrogen gas. nptel.ac.in

Table 2: Typical Reaction Conditions for Diazotization

| Parameter | Condition | Rationale | References |

|---|---|---|---|

| Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt. | orgsyn.orgacs.orgchemicalbook.com |

| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Provides the acidic medium and the counter-ion for the diazonium salt. | google.comenvironmentclearance.nic.in |

| Nitrite Source | Sodium Nitrite (NaNO₂) | Reacts with the acid to form nitrous acid in situ. | orgsyn.orgchemicalbook.com |

| Solvent | Water | The reaction is typically carried out in an aqueous medium. | acs.orgchemicalbook.com |

The final step in the synthesis is the reduction of the (4-bromo-2-ethylphenyl)diazonium salt to the target arylhydrazine. Several reducing agents can accomplish this transformation. The classical and most widely used method involves stannous chloride (SnCl₂) in concentrated hydrochloric acid. chemicalbook.comgoogle.com The diazonium salt solution is added to a cold solution of SnCl₂, leading to the precipitation of the hydrazine hydrochloride salt.

Alternative reducing agents are also employed, sometimes to avoid the use of heavy metals like tin. Sodium sulfite (B76179) or sodium bisulfite can be used, which are thought to proceed via an intermediate azo-sulfonate species. nptel.ac.inlibretexts.org More recently, environmentally benign or "green" methods have been developed, utilizing reagents like L-ascorbic acid (Vitamin C) as the reductant. acs.orgdurham.ac.uk Another reported method uses triphenylphosphine, which reacts with the diazonium salt to form a phosphonium (B103445) salt intermediate that is subsequently hydrolyzed to yield the hydrazine. google.com

Table 3: Common Reducing Agents for Diazonium Salts

| Reducing Agent | Conditions | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Stannous Chloride (SnCl₂) | Concentrated HCl, low temperature | High yield, well-established method. | Use of a heavy metal, potential for tin residue contamination. | acs.orgchemicalbook.comgoogle.com |

| Sodium Sulfite (Na₂SO₃) / Bisulfite (NaHSO₃) | Aqueous solution | Avoids heavy metals. | Can require longer reaction times. google.com | nptel.ac.inlibretexts.org |

| L-Ascorbic Acid | Aqueous medium | "Green" methodology, avoids heavy metals. | May require specific pH control and workup. | acs.orgdurham.ac.uk |

Upon completion of the reduction and subsequent workup, which may involve neutralization and extraction, this compound is obtained, often as its hydrochloride salt.

Reduction of Diazonium Salts to Arylhydrazines

Advanced Synthetic Strategies and Green Chemistry Principles in this compound Preparation

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and environmentally friendly methods. These principles are applicable to the synthesis of this compound.

Advanced Synthetic Strategies:

Palladium-Catalyzed Cross-Coupling: A significant advancement in the synthesis of aryl hydrazines is the use of palladium-catalyzed cross-coupling reactions between an aryl halide (like 4-bromo-2-ethyl-1-iodobenzene (B69907) or a similar precursor) and hydrazine. nih.gov This approach can offer a more direct route to the target molecule, potentially avoiding the need for the diazotization-reduction sequence, which involves explosive diazonium intermediates and generates substantial salt waste. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a promising alternative for the synthesis of hydrazines. osti.gov These techniques can reduce the reliance on chemical oxidizing and reducing agents by using electrical current to drive the desired transformation. For instance, the oxidative coupling of ammonia (B1221849) surrogates can be achieved electrochemically, presenting a potentially greener route to hydrazine derivatives. osti.gov

Green Chemistry Principles: The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. acs.orgyoutube.comscispace.com Several of these principles are particularly relevant to the synthesis of this compound:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods, such as the palladium-catalyzed cross-coupling, often exhibit higher atom economy than traditional stoichiometric reactions. nih.gov

Prevention of Waste: It is better to prevent the formation of waste than to treat or clean it up after it has been created. youtube.com The traditional diazotization-reduction sequence often generates significant amounts of salt waste. nih.gov Advanced strategies that minimize or eliminate these byproducts are therefore preferable.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or avoided. Research into conducting reactions in safer solvents, or even in water, is a key aspect of green chemistry. rsc.org

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. youtube.com Developing reactions that can be conducted at ambient temperature and pressure contributes to a greener process.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. youtube.com The use of catalysts, such as in palladium-catalyzed reactions, can enhance reaction efficiency and reduce waste. nih.gov

By embracing these advanced strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Reactions Involving the Aryl Halide Moiety

The bromine atom attached to the phenyl ring of this compound is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgberkeley.edu For this compound, the bromo substituent serves as an excellent handle for such transformations.

Suzuki Reaction: The Suzuki reaction couples an organoboron compound with a halide, and it is a widely used method for forming C-C bonds. berkeley.eduresearchgate.net In the case of this compound, reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield the corresponding biaryl or vinyl-substituted phenylhydrazine. The choice of catalyst, ligand, solvent, and base is crucial for achieving high yields. nih.govmdpi.comresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgpearson.com Reacting this compound with an alkene under Heck conditions would introduce an alkenyl substituent at the 4-position of the phenyl ring. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org Intramolecular versions of the Heck reaction are also valuable for constructing cyclic systems. wikipedia.orgchempedia.info

Sonogashira Coupling: The Sonogashira coupling is a reliable method for the formation of C-C bonds between sp2-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction, typically co-catalyzed by copper(I), allows for the introduction of an alkynyl group onto the phenyl ring of this compound. beilstein-journals.orgresearchgate.netlibretexts.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling an aryl halide with an amine. researchgate.netnih.gov While the starting material already contains a hydrazine group, the Buchwald-Hartwig amination could be employed to introduce a different amino group at the 4-position, potentially after protecting the existing hydrazine functionality. The selection of the palladium catalyst and ligand is critical, especially when dealing with substrates that possess multiple nitrogen-containing groups. researchgate.netresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | C-C | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck | Alkene | C-C | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | C-C | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Base |

| Buchwald-Hartwig | Amine | C-N | Pd Catalyst, Ligand (e.g., tBuDavePhos), Base |

Reactivity of the Hydrazine Functional Group

The hydrazine moiety (-NHNH₂) of this compound is a potent nucleophile and a key precursor for the synthesis of various heterocyclic compounds.

Condensation Reactions with Aldehydes and Ketones (e.g., Schiff Base Formation)

Hydrazines readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form hydrazones, a class of Schiff bases. rjptonline.orgyoutube.comchemguide.co.uk This reaction is a classic method for the derivatization of both hydrazines and carbonyls and proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The resulting (4-Bromo-2-ethylphenyl)hydrazones can be stable compounds themselves or serve as intermediates for further transformations. ijsrst.com The reaction is often catalyzed by a small amount of acid. nih.gov

Table 2: Condensation Reaction with Carbonyls

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aldehyde (R-CHO) | (4-Bromo-2-ethylphenyl)hydrazone of Aldehyde |

| This compound | Ketone (R-CO-R') | (4-Bromo-2-ethylphenyl)hydrazone of Ketone |

Cycloaddition Reactions and Heterocyclic Ring Annulation

The hydrazine group is a valuable component in cycloaddition and cyclocondensation reactions for the construction of nitrogen-containing heterocycles.

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a fundamental and widely used method for pyrazole (B372694) synthesis. nih.govresearchgate.netnih.gov this compound can react with various 1,3-dielectrophiles to form a pyrazole ring. For instance, condensation with a β-diketone would lead to the formation of a substituted pyrazole. The regioselectivity of the cyclization can be an important consideration, depending on the nature of the substituents on both the hydrazine and the dicarbonyl compound. mdpi.com Other precursors for pyrazole synthesis include α,β-unsaturated ketones and acetylenic ketones. mdpi.comorganic-chemistry.org

Triazole System Synthesis

This compound is a key starting material for the synthesis of substituted 1,2,4-triazole (B32235) systems. These syntheses often proceed through the formation of a thiosemicarbazide (B42300) or a hydrazone intermediate, followed by cyclization. One common method is the Einhorn–Brunner reaction, which involves the condensation of a substituted hydrazine with diacylamines. researchgate.net Another versatile route is the Pellizzari reaction, where an amide and an acyl hydrazide are heated together to form the triazole ring. researchgate.netscispace.com

A specific synthetic pathway involves reacting this compound with intermediates like ester ethoxycarbonylhydrazones in the presence of primary amines to yield 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones. nih.gov Additionally, cyclization of thiosemicarbazide intermediates, which can be formed from the reaction of the hydrazine with thiocyanate (B1210189) derivatives, is a widely used strategy for creating triazole-thiones. raco.cat For instance, the reaction of a hydrazinyl derivative with carbon disulfide can lead to the formation of a triazolo-quinazoline-thione, a fused heterocyclic system. ekb.eg

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Diacylamines | Weak Acid | 1,2,4-Triazole |

| This compound | Ester ethoxycarbonylhydrazone / Primary amine | Heat | 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one |

| Hydrazinyl derivative | Carbon disulfide | - | Triazolo-fused thione |

Quinazolinone and Related Fused Systems

The this compound scaffold is integral to the synthesis of various quinazolinone derivatives. A prevalent method involves the reaction of a hydrazine derivative with anthranilic acid and its derivatives. researchgate.net For example, 2-hydrazino-3-(4-ethylphenyl)-3H-quinazolin-4-one, which can be synthesized from 4-ethyl aniline, serves as a precursor that can be further reacted with aldehydes and ketones to produce a range of 2-substituted amino-3H-quinazolin-4-ones. nih.gov

The construction of the quinazolinone core can be achieved through several synthetic routes, often starting from 2-aminobenzamides or anthranilic acid. organic-chemistry.orgresearchgate.net These starting materials can be condensed with various reagents to build the heterocyclic ring. In some pathways, a 2-thio-3-aryl quinazolin-4(3H)one is first synthesized and then treated with hydrazine hydrate (B1144303) to form a 2-hydrazino quinazolin-4(3H)one intermediate, which is a versatile building block for further derivatization. researchgate.net

| Starting Material | Key Reagent | Intermediate | Final Product Class |

| 4-Ethyl Aniline | Anthranilic acid derivatives | 2-Hydrazino-3-(4-ethylphenyl)-3H-quinazolin-4-one | 2-Substituted amino-3H-quinazolin-4-ones |

| Anthranilic acid | Thiocarbamate salts | 2-Thio-3-aryl quinazolin-4(3H)one | 2-Hydrazino quinazolin-4(3H)one derivatives |

Thiadiazole Derivatives

This compound is a valuable precursor for synthesizing 1,3,4-thiadiazole (B1197879) derivatives, which are recognized for their diverse pharmacological activities. nih.gov A primary synthetic strategy involves the cyclization of a thiosemicarbazide intermediate. nih.govmdpi.com This intermediate can be prepared by reacting the parent hydrazine with a thiocyanate or isothiocyanate derivative.

The cyclization is typically achieved by treating the thiosemicarbazide with an acid, such as sulfuric acid, or an acid chloride like phosphorus oxychloride. mdpi.comnih.gov For example, aromatic carboxylic acids can be reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield 5-aryl-1,3,4-thiadiazol-2-amine derivatives. mdpi.com Another method involves the reaction of thiohydrazide derivatives with reagents containing electrophilic centers, such as ethyl chloroformate or phenyl isothiocyanate, to form the five-membered thiadiazole ring. ekb.eg

| Precursor | Cyclization Reagent | Product Class |

| Thiosemicarbazide (from hydrazine) | Phosphorus Oxychloride / Carboxylic Acid | 2-Amino-5-aryl-1,3,4-thiadiazoles |

| Thiohydrazide | Ethyl Chloroformate / Phenyl Isothiocyanate | Substituted 1,3,4-Thiadiazoles |

Oxidation and Reduction Reactions of the Hydrazine Moiety

The hydrazine functional group in this compound can undergo both oxidation and reduction, providing pathways to different classes of compounds.

Oxidation: The oxidation of hydrazines can yield various products depending on the oxidant and reaction conditions. Electrochemical studies, such as chronopotentiometry at a platinum electrode, show that hydrazine oxidation is a complex process influenced by the electrode surface state. utexas.edu Chemical oxidation of substituted phenylhydrazines, for instance with thallium(III), has been studied to understand the effects of substituents on the reaction rate. scispace.com The reaction is susceptible to polar effects, and the mechanism can involve the formation of an intermediate that breaks down to yield the final products. scispace.com The oxidation can lead to the formation of the corresponding aryl radical and nitrogen gas.

Reduction: The reduction of hydrazines can be employed to generate amines. A common method for the reduction of the diazonium salts that are precursors to hydrazines is using sodium metabisulfite. google.com For the hydrazine itself, catalytic hydrogenation over a palladium catalyst can cleave the N-N bond to yield the corresponding aniline. A milder method equivalent to the Wolff-Kishner reduction involves the conversion of a carbonyl compound to its tosylhydrazone, which is then reduced with sodium borohydride (B1222165) or sodium cyanoborohydride. organicchemistrydata.org Diimide (HN=NH), an unstable molecule, can also be used for mild, stereospecific cis-reduction of certain functional groups, though its primary application is with alkenes and alkynes. organicchemistrydata.org

Synthesis of Novel Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The this compound framework is a valuable component in the construction of novel conjugates and hybrid molecules, aiming to combine its properties with other bioactive pharmacophores. nih.gov This strategy involves creating a single molecular entity that integrates the hydrazine-derived scaffold with other chemical moieties to potentially achieve synergistic or enhanced biological effects. nih.gov

A common approach is to synthesize hydrazones by reacting the hydrazine or a hydrazide intermediate with various aldehydes or ketones. For example, 4-aminoquinoline-hydrazide intermediates can be reacted with substituted benzaldehydes or isatin (B1672199) derivatives to create complex hybrids. nih.gov These reactions typically involve heating the reactants in a solvent like ethanol, sometimes with an acid catalyst. nih.gov The resulting hybrid molecules, such as those combining a 4-aminoquinoline (B48711) core with an isatin warhead through a hydrazone linkage, are then studied for their potential applications. nih.gov

Advanced Research Applications of 4 Bromo 2 Ethylphenyl Hydrazine in Chemical Synthesis and Materials Science

Strategic Role as a Building Block in Complex Organic Synthesis

The inherent reactivity of (4-bromo-2-ethylphenyl)hydrazine makes it a key starting material for the synthesis of a variety of organic molecules, particularly heterocyclic compounds. The hydrazine (B178648) functional group readily participates in condensation and cyclization reactions, while the bromo and ethyl substituents offer opportunities for further functionalization and tuning of the resulting molecular properties.

Precursor for the Synthesis of Diverse Heterocyclic Systems with Tunable Properties

One of the most significant applications of this compound is in the Fischer indole (B1671886) synthesis, a powerful and widely used method for constructing the indole nucleus. evitachem.comrsc.org This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone, leading to the formation of a substituted indole. evitachem.comrsc.org

Specifically, the reaction of this compound with a suitable carbonyl compound is a direct route to 7-bromo-5-ethyl-substituted indoles. The general mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. A subsequent rsc.orgrsc.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), yields the final indole product. evitachem.com The bromine and ethyl groups at the 7 and 5 positions, respectively, remain intact throughout the reaction, providing specific substitution patterns on the indole core.

The synthesis of structurally related indoles, such as 5-bromo-7-methylindole, has been reported through similar methodologies, highlighting the robustness of the Fischer indole synthesis for preparing halogenated and alkylated indoles. nih.gov The choice of the starting carbonyl compound allows for the introduction of a wide range of substituents at the 2- and 3-positions of the indole ring, leading to a diverse library of heterocyclic systems with potentially tunable electronic and steric properties.

The following table provides an overview of representative indole derivatives that can be synthesized from this compound and their potential applications.

| Starting Carbonyl Compound | Resulting Indole Derivative | Potential Applications |

| Pyruvic acid | 7-Bromo-5-ethyl-1H-indole-2-carboxylic acid | Intermediate for pharmaceuticals and functional dyes |

| Acetone | 7-Bromo-5-ethyl-2-methyl-1H-indole | Building block for bioactive molecules |

| Cyclohexanone | 6-Bromo-8-ethyl-1,2,3,4-tetrahydrocarbazole | Scaffold for medicinal chemistry |

Scaffold in the Design and Synthesis of Complex Organic Molecules with Potential as Medicinal Chemistry Scaffolds

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities. The 7-bromo-5-ethylindole core, accessible from this compound, serves as a valuable starting point for the design and synthesis of novel therapeutic agents. The bromine atom can be utilized for further modifications through cross-coupling reactions, while the ethyl group can influence the lipophilicity and binding interactions of the molecule with biological targets.

For instance, research on substituted bromo-indoles has demonstrated their potential as potent therapeutic agents. A study on (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole, a structurally related compound, revealed significant analgesic activity. This highlights the potential of incorporating the 7-bromo-5-ethylindole scaffold into molecules designed to interact with specific biological pathways. The ability to synthesize a variety of derivatives from this core structure allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Integration into Functional Materials Development

While direct applications of this compound in this context are still emerging, the properties of the resulting indole derivatives suggest potential in several areas of materials science.

Precursors for Polymer and Advanced Material Fabrication

The indole nucleus can be incorporated into polymer backbones or as pendant groups to create materials with unique optical and electronic properties. The bromo- and ethyl-substituted indoles derived from this compound can serve as monomers in polymerization reactions. The bromine atom, for instance, can be a site for cross-coupling reactions to form conjugated polymers, which are of interest for applications in organic electronics. The ethyl group can enhance the solubility and processability of the resulting polymers.

Components for Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of technologies, including optical communications and data storage. Organic molecules with large second-order NLO responses typically possess a donor-pi-acceptor (D-π-A) structure. The indole nucleus can act as an effective electron donor or as part of the π-conjugated bridge in such systems. The electron-donating or -withdrawing nature of substituents on the indole ring can significantly impact the NLO properties. The 7-bromo-5-ethylindole derivatives can be further functionalized to create D-π-A chromophores with potentially large hyperpolarizabilities. The specific substitution pattern offered by the starting hydrazine allows for fine-tuning of the electronic properties to optimize the NLO response.

Design and Synthesis of Chemical Sensing Platforms

The development of selective and sensitive chemical sensors is a critical area of research. The indole ring system can be incorporated into fluorescent or colorimetric chemosensors. The interaction of an analyte with the indole moiety or with functional groups attached to it can lead to a detectable change in the optical or electronic properties of the sensor molecule. The 7-bromo-5-ethylindole scaffold provides a platform for designing sensors where the bromine atom can act as a heavy atom to enhance phosphorescence or as a site for attaching a recognition unit. The ethyl group can modulate the sensor's solubility and its interaction with the analyte. While specific sensors based on this exact indole are yet to be reported, the general principles of sensor design suggest its potential in this area.

Theoretical Investigations of Reactivity and Structure-Property Relationships

Theoretical and computational chemistry offer powerful tools to predict the behavior of molecules, guiding experimental work and accelerating the discovery of new materials and synthetic pathways. For substituted phenylhydrazines, including the bromo- and ethyl-substituted scaffold of this compound, these methods can provide profound insights into their electronic structure, reactivity, and the properties of their derivatives.

Computational Design of Novel Derivatives with Enhanced or Specific Properties

The in silico design of novel molecules is a cornerstone of modern drug discovery and materials science. Computational methods allow for the rational design of derivatives of a parent structure, such as this compound, to enhance specific properties like biological activity, selectivity, or material characteristics. Methodologies such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking are pivotal in this process. nih.govnih.gov

DFT calculations, for instance, can be used to determine the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov By modeling various derivatives of this compound with different substituents, chemists can predict how these modifications will alter the electronic landscape of the molecule and, consequently, its reactivity and potential for specific applications.

Molecular docking is another powerful computational technique, particularly in the realm of medicinal chemistry. This method predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.gov For example, derivatives of phenylhydrazine can be designed and virtually screened for their ability to inhibit specific enzymes by docking them into the active site of the target protein. nih.govacs.org The binding affinity and interaction modes can be calculated, providing a rational basis for selecting the most promising candidates for synthesis and further testing. nih.gov

The following table summarizes various computational approaches that have been applied to substituted phenylhydrazine derivatives and their objectives, which could be analogously applied to this compound.

| Computational Method | Objective | Application to Phenylhydrazine Derivatives | Key Findings and Predictions |

| Density Functional Theory (DFT) | To calculate electronic structure, reactivity descriptors (HOMO-LUMO gap, chemical potential, hardness), and spectroscopic properties. nih.govmdpi.com | Investigation of the reactivity profile of novel phenylhydrazono phenoxyquinoline derivatives. nih.gov | Favorable reactivity profiles and stable molecular structures were predicted, guiding the synthesis of compounds with potential antidiabetic activity. nih.gov |

| Quantitative Structure-Activity Relationship (3D-QSAR) | To correlate the 3D structural features of molecules with their biological activity and guide the design of more potent compounds. nih.gov | Development of models (CoMFA and CoMSIA) for phenylhydrazine substituted tetronic acid derivatives to predict their antifungal activity. nih.gov | The models showed good predictive ability, providing a tool for designing novel tetronic acid derivatives with enhanced antifungal properties. nih.gov |

| Molecular Docking | To predict the binding mode and affinity of a small molecule to a biological target, such as an enzyme or receptor. nih.govmdpi.com | Screening of phenylhydrazono phenoxyquinoline derivatives against α-amylase to identify potential inhibitors for diabetes treatment. nih.govacs.org | Identification of hit compounds with high negative binding affinity, indicating strong and stable binding to the enzyme's active site. nih.govacs.org |

| ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction | To assess the pharmacokinetic and toxicological properties of potential drug candidates in the early stages of development. nih.govmdpi.com | In silico profiling of phenylhydrazono phenoxyquinoline and other phenylhydrazone derivatives to evaluate their drug-likeness. nih.govmdpi.com | The studied compounds showed promising characteristics, such as high intestinal absorption rates, and compliance with established rules for drug-likeness. nih.govmdpi.com |

Elucidation of Reaction Mechanisms at the Molecular Level

Understanding the step-by-step pathway of a chemical reaction is fundamental to controlling its outcome and optimizing reaction conditions. Computational chemistry provides a window into the transient world of reaction intermediates and transition states that are often difficult or impossible to observe experimentally.

A classic and highly relevant reaction involving substituted phenylhydrazines is the Fischer indole synthesis . wikipedia.orgthermofisher.com This reaction produces the indole heterocyclic ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The generally accepted mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of the phenylhydrazine with the carbonyl compound. wikipedia.orgmdpi.com

Tautomerization of the phenylhydrazone to its enamine form. wikipedia.orgmdpi.com

A researchgate.netresearchgate.net-sigmatropic rearrangement, which is often the rate-determining step, leading to the formation of a di-imine intermediate. wikipedia.orgmdpi.com

Cyclization and subsequent elimination of ammonia to form the aromatic indole ring. wikipedia.orgmdpi.com

Computational studies can model each of these steps, calculating the energies of the reactants, intermediates, transition states, and products. This allows for the construction of a detailed energy profile for the reaction, identifying the rate-limiting step and providing insights into how substituents on the phenylhydrazine ring, such as the bromo and ethyl groups in this compound, might influence the reaction rate and regioselectivity. For instance, electron-withdrawing or electron-donating groups on the phenyl ring can affect the nucleophilicity of the hydrazine nitrogens and the stability of the intermediates, thereby altering the reaction's course and efficiency. mdpi.com

By applying these theoretical approaches, researchers can gain a predictive understanding of the chemical behavior of this compound and rationally design experiments for synthesizing novel indole derivatives or other complex molecules for applications in pharmaceuticals and materials science.

Future Research Directions and Emerging Avenues for 4 Bromo 2 Ethylphenyl Hydrazine Chemistry

Development of More Efficient and Atom-Economical Synthetic Pathways

The traditional synthesis of phenylhydrazines often involves multi-step procedures that can generate significant chemical waste. Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of (4-Bromo-2-ethylphenyl)hydrazine. Key areas of exploration will include:

Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. Future work could adapt these methods for the direct arylation of hydrazine (B178648) with 1-bromo-4-chloro-2-ethylbenzene, potentially catalyzed by low loadings of palladium. nih.gov This approach would offer a more direct and atom-economical route compared to classical methods involving diazotization and reduction.

Continuous Flow Synthesis: Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates. rsc.orgrsc.orgpatsnap.comnih.govucd.ieacs.org Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and improved safety profiles. rsc.orgrsc.orgpatsnap.comnih.govucd.ieacs.org This could involve the integration of diazotization, reduction, and purification steps into a single, automated system. patsnap.com

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Future research could explore the use of engineered enzymes, such as imine reductases, for the reductive amination of a corresponding ketone precursor to yield this compound. nih.gov This biocatalytic approach would represent a significant step towards a truly green synthesis.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Cross-Coupling | High atom economy, direct C-N bond formation. | Development of efficient and robust catalyst systems for the specific substrate. |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes for the synthesis. |

Exploration of New Derivatization Reactions for Diverse Chemical Space Exploration

The hydrazine moiety in this compound is a versatile functional group that can participate in a wide range of chemical transformations. Future research should focus on exploring new derivatization reactions to expand the chemical space accessible from this starting material.

A primary area of interest is the Fischer indole (B1671886) synthesis , a classic reaction that utilizes phenylhydrazines to construct indole rings, which are prevalent in pharmaceuticals and biologically active compounds. wikipedia.orgchemicalbook.com The presence of the bromo and ethyl substituents on the phenyl ring of this compound would lead to the formation of uniquely substituted indoles, which could be screened for novel biological activities.

Furthermore, the hydrazine group can react with aldehydes and ketones to form hydrazones . These derivatives are not only stable compounds in their own right but also serve as intermediates for the synthesis of various heterocyclic systems. minarjournal.comnih.govaustinpublishinggroup.comrsc.orgrsc.org The development of novel hydrazone-based derivatives of this compound could lead to new compounds with interesting medicinal or material properties. austinpublishinggroup.comscirp.orgijpsr.comcdnsciencepub.com

| Derivatization Reaction | Resulting Compound Class | Potential Applications |

| Fischer Indole Synthesis | Substituted Indoles | Pharmaceuticals, Agrochemicals |

| Reaction with Aldehydes/Ketones | Hydrazones | Heterocyclic Synthesis, Medicinal Chemistry |

| N-Alkylation/N-Arylation | Substituted Hydrazines | Ligand Development, Materials Science |

Interdisciplinary Applications in Supramolecular Chemistry and Nanomaterials Science

The unique structural features of this compound, namely the presence of a bromine atom and an ethyl group, make it an attractive candidate for applications in supramolecular chemistry and nanomaterials science.

Supramolecular Chemistry: The bromine atom in this compound can act as a halogen bond donor . nih.govbohrium.comacs.orgacs.orgnih.govacs.orgnih.govresearchgate.net Halogen bonding is a highly directional non-covalent interaction that is increasingly being used to construct complex supramolecular assemblies. nih.govbohrium.comacs.orgacs.orgnih.gov Future research could investigate the ability of this compound to form co-crystals and other supramolecular structures with halogen bond acceptors. The interplay between halogen bonding from the bromine atom, hydrogen bonding from the hydrazine moiety, and steric influence from the ethyl group could lead to the formation of novel crystal structures with interesting properties, such as liquid crystals or functional gels. nih.govacs.org

Nanomaterials Science: The functional groups of this compound could be utilized for the surface functionalization of nanomaterials . acs.orgnumberanalytics.comnih.govumn.edunih.gov For instance, the hydrazine group could be used to covalently attach the molecule to the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. nih.gov This functionalization could impart new properties to the nanomaterials, such as improved dispersibility in organic solvents or the ability to selectively bind to certain analytes. The presence of the bromo and ethyl groups on the periphery of the functionalized nanoparticle could then be used to direct the self-assembly of the nanoparticles into ordered structures.

Computational Methodologies for Predictive Design and Mechanistic Insights

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. In the context of this compound, computational methods can be employed in several key areas:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthesis and derivatization of this compound. This can provide valuable insights into the reaction mechanisms and help in the rational design of more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives of this compound are synthesized and tested for a particular biological activity, QSAR studies can be performed to correlate the structural features of the molecules with their activity. rsc.orgrsc.orgjppres.comunair.ac.id This can lead to the development of predictive models that can guide the design of new, more potent compounds.

Modeling Supramolecular Interactions: Computational methods can be used to model the non-covalent interactions, such as halogen bonding and hydrogen bonding, that govern the self-assembly of this compound in the solid state. This can aid in the prediction of crystal structures and the design of new materials with desired properties.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | Mechanistic insights and rational design of synthetic routes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity. | Predictive models for the design of new bioactive compounds. |

| Molecular Modeling | Simulating supramolecular self-assembly. | Prediction of crystal structures and material properties. |

Q & A

Q. What are the optimal synthetic routes for (4-Bromo-2-ethylphenyl)hydrazine, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Core Synthesis : React 4-bromo-2-ethylaniline with hydrazine hydrate under reflux in ethanol or ethylene glycol (40–72 hours). Monitor progress via TLC (n-butanol/ether, 50:50 v/v) .

- Optimization Parameters :

- Solvent Choice : Ethylene glycol enhances solubility of aromatic intermediates compared to ethanol, reducing side products .

- Stoichiometry : Maintain a 1:1 molar ratio of aryl halide to hydrazine hydrate to minimize over-reduction .

- Temperature Control : Reflux at 80–100°C balances reaction rate and decomposition risks .

Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?

Methodological Answer:

- 1H NMR : Identify hydrazine protons (δ 6.5–8.0 ppm for aromatic protons; δ 2.5–3.5 ppm for ethyl group) .

- X-ray Crystallography : Use ORTEP-3 or WinGX to resolve monoclinic crystal systems (space group P21/n) and confirm intramolecular hydrogen bonding (N–H⋯O/N/Br) .

- UV-Vis Spectroscopy : Detect π→π* transitions (λmax ≈ 260–300 nm) for conjugation analysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Q. Which analytical methods are reliable for quantifying hydrazine derivatives in complex matrices?

Methodological Answer:

- Spectrophotometry : Measure permanganate reduction at 546 nm (ε ≈ 2192 L·mol⁻¹·cm⁻¹) in acidic media .

- HPLC-MS : Use C18 columns with electrospray ionization (ESI+) for trace analysis (LOD ≈ 0.1 ppm) .

Advanced Research Questions

Q. How can DFT calculations guide the design of this compound derivatives with enhanced reactivity?

Methodological Answer:

- Computational Workflow :

- Optimize geometry using B3LYP/6-31G(d,p) to calculate HOMO-LUMO gaps and predict charge transfer .

- Perform NBO Analysis : Identify stabilizing interactions (e.g., σ→σ* hyperconjugation in the hydrazine backbone) .

- Transition State Modeling : Simulate cycloreversion steps in hydrazine-catalyzed reactions to lower activation barriers (ΔG‡ ≈ 25–30 kcal/mol) .

Q. What strategies resolve contradictions between experimental and computational data in structural studies?

Methodological Answer:

- Case Study : If X-ray data shows shorter N–Br distances (2.8 Å) versus DFT-predicted values (3.1 Å):

Q. How can this compound be leveraged in catalytic or materials science applications?

Methodological Answer:

- Photocatalysis : Hydrothermal synthesis of MoSe2/CdS-CdSe composites using hydrazine as a reducing agent enhances H₂ evolution (≈1200 μmol·g⁻¹·h⁻¹) .

- Organocatalysis : Design bicyclic hydrazine catalysts ([2.2.2] systems) for carbonyl-olefin metathesis, achieving 85–90% yield in norbornene reactions .

Q. What advanced techniques elucidate intermolecular interactions in solid-state hydrazine derivatives?

Methodological Answer:

Q. How do steric and electronic effects of the bromo-ethyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

Q. Can molecular docking predict the bioactivity of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.